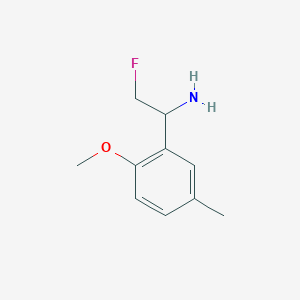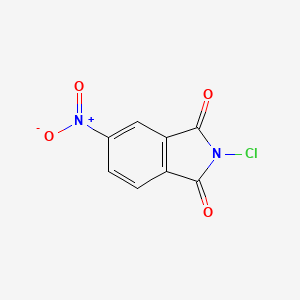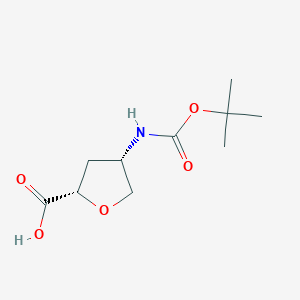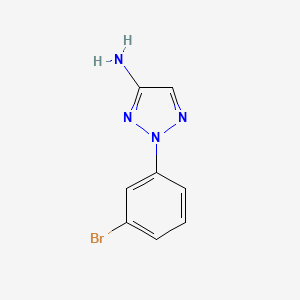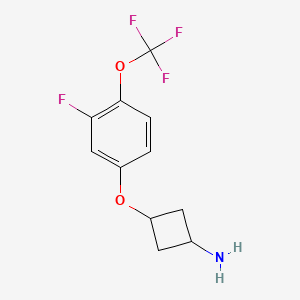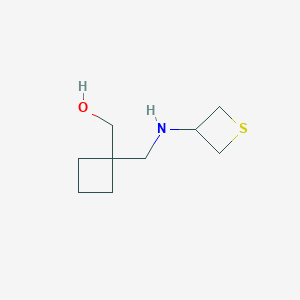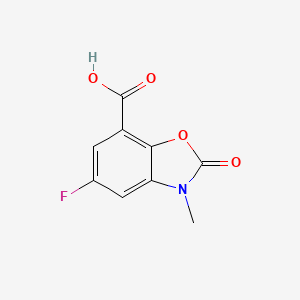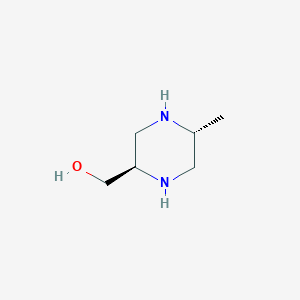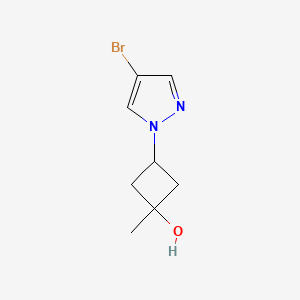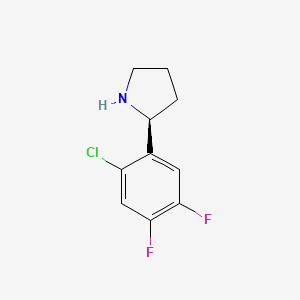
3-(4-Fluorophenyl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H13FO It is characterized by a butanol backbone with a fluorophenyl group attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reduction of 3-(4-Fluorophenyl)butan-2-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method offers high yield and selectivity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
3-(4-Fluorophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(4-Fluorophenyl)butan-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can lead to the formation of 3-(4-Fluorophenyl)butane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products
Oxidation: 3-(4-Fluorophenyl)butan-2-one
Reduction: 3-(4-Fluorophenyl)butane
Substitution: 3-(4-Fluorophenyl)butyl chloride or bromide
科学的研究の応用
3-(4-Fluorophenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
作用機序
The mechanism of action of 3-(4-Fluorophenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)butan-2-ol
- 3-(4-Bromophenyl)butan-2-ol
- 3-(4-Methylphenyl)butan-2-ol
Uniqueness
Compared to its analogs, 3-(4-Fluorophenyl)butan-2-ol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity and biological activity, often enhancing its potency and selectivity in various applications.
特性
CAS番号 |
1087411-17-3 |
|---|---|
分子式 |
C10H13FO |
分子量 |
168.21 g/mol |
IUPAC名 |
3-(4-fluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H13FO/c1-7(8(2)12)9-3-5-10(11)6-4-9/h3-8,12H,1-2H3 |
InChIキー |
WUHCMAHDDSWFLE-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)F)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


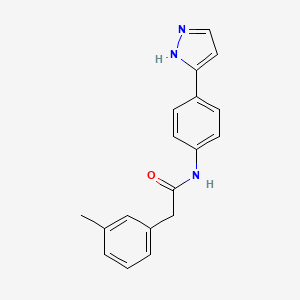
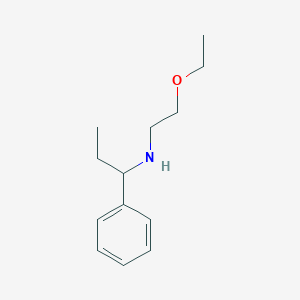
![6-(4-Bromophenyl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13325283.png)
